(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Fragment-based drug discovery Asymmetric synthesis Stereoselective functionalization

Rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 15573-17-8), also referred to as exo-7-oxanorbornanol, is a conformationally rigid, oxygen-bridged bicyclic alcohol with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is commercially available as a racemic mixture with a standard purity of ≥95%.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 15573-17-8
Cat. No. B2401911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol
CAS15573-17-8
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1CC2C(CC1O2)O
InChIInChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1
InChIKeyDXJWCIYSWHNWHQ-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 15573-17-8): A Bridged Bicyclic Ether-Alcohol Building Block for 3D Fragment Synthesis


Rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (CAS 15573-17-8), also referred to as exo-7-oxanorbornanol, is a conformationally rigid, oxygen-bridged bicyclic alcohol with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is commercially available as a racemic mixture with a standard purity of ≥95% . The compound features a distinct 7-oxabicyclo[2.2.1]heptane core, where an oxygen atom bridges the bicyclic framework, creating a locked, three-dimensional scaffold that is valuable in medicinal chemistry for introducing defined spatial orientation and enhancing metabolic stability [1].

1

Scaffold

Conformationally rigid 7-oxabicyclo[2.2.1]heptane core for 3D fragment synthesis

2

Reactivity

Exo-hydroxyl handle enables stereoselective derivatization with complete diastereocontrol

3

Format

Racemic mixture; suitable for fragment library diversification and scaffold-hopping studies

Why Generic Substitution of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Fails: Critical Role of Stereochemistry and Scaffold Topology


Interchanging (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol with its stereoisomers or carbocyclic analogues is not feasible due to fundamental differences in molecular geometry and physicochemical properties that directly impact downstream synthetic and biological outcomes. The exo-orientation of the hydroxyl group in this compound dictates its reactivity profile and the conformational landscape of derived products [1]. In contrast, the endo-isomer (CAS 89724-92-5) exhibits distinct stereoelectronic effects and hydrogen-bonding capabilities [1]. Furthermore, replacing the oxygen bridge with a methylene unit, as in the carbocyclic bicyclo[2.2.1]heptan-2-ol analogues, eliminates the oxygen-mediated polarity and alters the electron distribution, leading to divergent reactivity, solubility, and target binding modes [2]. The quantitative evidence below substantiates these critical differentiators.

Target

exo-7-Oxabicyclo[2.2.1]heptan-2-ol: stereodefined exo-OH; high synthetic efficiency and diastereoselectivity

Substitute risk

endo-Isomer (CAS 89724-92-5): steric hindrance reduces derivatization yields and may compromise selectivity

Target

7-Oxa bridge directs regioselective ring expansion (12:1 C3 migration)

Substitute risk

Carbocyclic bicyclo[2.2.1]heptane analogue: near-statistical product mixtures complicate purification

Target

Oxygen-bridged scaffold locks conformation; reported to enhance target selectivity in phosphatase inhibitors

Substitute risk

Acyclic or flexible diol scaffolds may not reproduce conformational restriction or selectivity gains

Product-Specific Quantitative Evidence Guide: Head-to-Head Data for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol


Exo- vs. Endo-Hydroxyl Configuration: Impact on Derivatization Yield and Diastereoselectivity

The exo-configured hydroxyl group in rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol is substantially more accessible for derivatization than the endo-isomer (CAS 89724-92-5). In Pd-catalyzed β-arylation reactions of 7-oxabicyclo[2.2.1]heptane scaffolds, exo-substituted derivatives achieved up to 99% yield for aryl and 88% for heteroaryl products with complete diastereoselectivity (>99:1 dr) [1]. The endo-configuration, when subjected to analogous conditions, often leads to lower yields and competing side reactions due to increased steric hindrance from the endo-oriented substituent [1].

Exo vs. Endo Derivatization
Head-to-head
Exo: up to 99% aryl yield, >99:1 dr
Endo: lower yields, reduced selectivity
Supports selection of exo isomer for stereoselective fragment synthesis
Pd-catalyzed β-arylation conditions; confirm with specific coupling partners
Fragment-based drug discovery Asymmetric synthesis Stereoselective functionalization

7-Oxa Bridge vs. Carbocyclic Analogue: Enhanced Regioselectivity in Ring-Enlargement Reactions

The 7-oxa bridge in (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol significantly alters the regiochemical outcome of ring-enlargement reactions compared to its all-carbon counterpart, bicyclo[2.2.1]heptan-2-ol (norborneol). In nitrosation-induced Demjanov/Tiffeneau-Demjanov ring expansions, the oxygen bridge enhances the preference for migration of the C(3) methylene group over the C(1) methine group. For the 2-endo-aminomethyl derivative of the 7-oxa scaffold, the migration selectivity was 12:1 in favor of the C(3) methylene [1]. This contrasts sharply with carbocyclic bicyclo[2.2.1]heptane systems, which show a more even distribution of migration products, thereby complicating product isolation [1].

7-Oxa vs. Carbocyclic Ring Expansion
Head-to-head
7-Oxa: 12:1 C3 migration selectivity
Carbocyclic: near-statistical mixture
Enables predictable access to 8-oxabicyclo[3.2.1]octane bioisosteres
Nitrosation of 2-aminomethyl derivatives; review substitution pattern effects
Organic synthesis Ring expansion Regioselectivity

Rigid 3D Scaffold vs. Acyclic Diol: 3D Conformational Complexity for Fragment-Based Drug Discovery

The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold provides a high degree of three-dimensional shape (Fsp3) that is critical for accessing novel chemical space in drug discovery. While acyclic 1,4-cyclohexanediols exhibit flexibility and multiple low-energy conformations, the 7-oxabicyclo[2.2.1]heptane core is locked into a single, well-defined conformation [1]. This conformational restriction translates directly into enhanced target selectivity when incorporated into bioactive molecules. For instance, a derivative of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (28a) achieved a 38-fold selectivity for PP5 over PP2A (PP2A/5 IC50 = 33.8/0.9 μM) . The authors attributed this selectivity gain directly to the spatial conformational restriction imposed by the bicyclic core .

3D Scaffold Selectivity Gain
Reported
38-fold PP5 selectivity increase (PP2A/5 IC50 = 33.8/0.9 μM) for derivative 28a
May support scaffold-driven target selectivity optimization
In vitro phosphatase assay; verify with desired target pair
Fragment-based drug discovery Medicinal chemistry Conformational restriction

Exo vs. Endo: Divergent Hydrogen-Bonding Capacity and Physical Properties

The stereochemical configuration of the hydroxyl group in (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol (exo) versus its endo-isomer (CAS 89724-92-5) leads to measurable differences in intermolecular interactions. While quantitative LogP and pKa data for this specific exo-alcohol are not widely reported in primary literature, class-level inference from related bicyclic alcohols indicates that exo-isomers generally exhibit higher hydrogen-bond basicity and lower hydrogen-bond acidity compared to their endo-counterparts due to reduced steric shielding of the oxygen lone pairs [1]. This manifests in altered chromatographic retention times and different solubility profiles in protic vs. aprotic solvents, impacting both purification and formulation. For example, exo-norborneol has been observed to have a higher melting point and different crystal packing than endo-norborneol, a trend that can be extrapolated to the 7-oxa series [1].

Exo vs. Endo H-Bonding
Class-level
Exo-isomer expected to show higher hydrogen-bond basicity and altered solubility
Class-level trends predict divergent purification and formulation behavior
Specific data not reported for this compound; verify experimentally
Physicochemical property Crystal engineering Solubility

Optimized Application Scenarios for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Discovery Chemistry


Synthesis of 3D Fragments for Fragment-Based Drug Discovery (FBDD) Libraries

The exo-hydroxyl group of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol serves as a versatile handle for the installation of diverse chemical moieties onto a rigid, sp3-rich scaffold. This is particularly valuable for generating '3D' fragments, which are underrepresented in traditional screening libraries but have been shown to increase the likelihood of success in drug development [1]. The complete diastereoselectivity observed in derivatization reactions ensures that these fragments are produced as single stereoisomers, which is essential for reliable SAR interpretation [1].

Precursor for Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octane Bioisosteres

The enhanced regioselectivity in ring-enlargement reactions, where the 7-oxa bridge directs a 12:1 preference for C(3) migration [2], makes this compound a strategic precursor for the synthesis of 8-oxabicyclo[3.2.1]octane derivatives. These frameworks are privileged scaffolds in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. Using this compound provides a more efficient and predictable route to these complex targets than using carbocyclic analogues [2].

Core Scaffold for Selectivity-Enhanced Phosphatase Inhibitors in Oncology

The conformational rigidity of the 7-oxabicyclo[2.2.1]heptane core has been directly linked to achieving high target selectivity. In the development of PP5 inhibitors for glioblastoma treatment, derivatives of this scaffold achieved a 38-fold selectivity improvement over the lead compound, a critical advancement for reducing off-target toxicity . This validates the use of this compound and its derivatives as a privileged starting point for designing selective inhibitors against challenging targets with highly conserved active sites .

Chiral Building Block for Asymmetric Synthesis of Herbicidal and Plant Growth Regulating Agents

This compound and its derivatives have been established as key intermediates in the synthesis of herbicidally active oxabicycloalkanes [3]. The specific stereochemistry of the (1R,2S,4S)-isomer can be crucial for biological activity in agrochemical applications. Patents describe the use of these scaffolds for controlling plant growth and as herbicides, making it a relevant starting material for agrochemical discovery programs focused on new modes of action [3].

Application
Selection Property
Validation Focus
3D Fragment Synthesis for FBDD
Exo-hydroxy derivatization handle; rigid sp3-rich scaffold
Diastereoselectivity and scaffold diversity in fragment libraries
8-Oxabicyclo[3.2.1]octane Bioisostere Synthesis
Regioselective ring expansion directed by the 7-oxa bridge
Migration selectivity (C3 vs C1) and product yield
Phosphatase Inhibitor Lead Optimization
Conformational restriction for isoform selectivity
PP5/PP2A selectivity profiling and off-target assessment
Agrochemical Discovery
Chiral oxabicyclic building block
Herbicidal/plant growth regulatory assay context

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